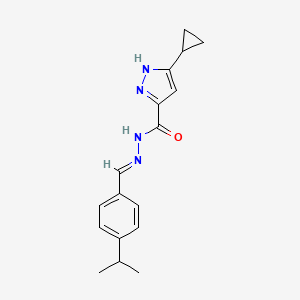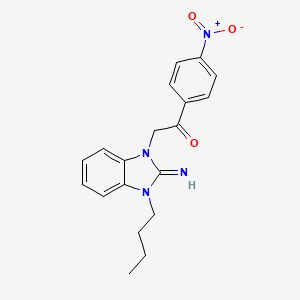![molecular formula C28H25N3O2S B11666697 2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11666697.png)
2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, substituted with various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Substituents: The methoxy, pyridin-2-ylsulfanyl, and methylphenyl groups are introduced through various substitution reactions. These steps may involve the use of reagents such as methyl iodide, pyridine-2-thiol, and 4-methylbenzyl chloride under conditions like reflux or catalytic amounts of acids/bases.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, sulfonation using sulfur trioxide or chlorosulfonic acid, and halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: can be compared with other quinazolinone derivatives and similar heterocyclic compounds:
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-dione, exhibit different biological profiles due to the presence of the five-membered ring and its stereochemistry.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds, like pyrido[2,3-d]pyrimidin-5-one, have a fused heterocyclic system and are known for their antiproliferative and antimicrobial activities.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C28H25N3O2S |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H25N3O2S/c1-19-10-13-22(14-11-19)31-27(30-24-8-4-3-7-23(24)28(31)32)20-12-15-25(33-2)21(17-20)18-34-26-9-5-6-16-29-26/h3-17,27,30H,18H2,1-2H3 |
Clé InChI |
VXMHJGQZHNAGST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)CSC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11666614.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11666627.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666631.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666634.png)
![Methyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11666635.png)
![N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666640.png)
![6-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666659.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666665.png)
![N-(4-chlorophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666672.png)
![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11666678.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666680.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11666681.png)

